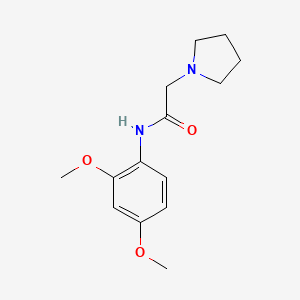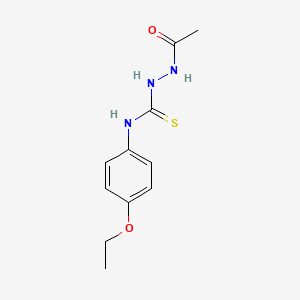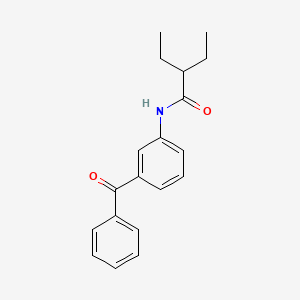![molecular formula C20H23ClN2 B5702055 1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine](/img/structure/B5702055.png)
1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system stimulants and antidepressants . This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a piperazine ring.
Preparation Methods
The synthesis of 1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine typically involves the reaction of piperazine with benzyl chloride and a chlorophenyl derivative. One common method involves the following steps :
Reaction of Piperazine with Benzyl Chloride: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperazine.
Addition of Chlorophenyl Derivative: The 1-benzylpiperazine is then reacted with a chlorophenyl derivative under controlled conditions to form the final product.
Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl positions.
Scientific Research Applications
1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine and serotonin. This leads to enhanced mood, increased alertness, and improved cognitive function . The molecular targets include dopamine and serotonin receptors, and the pathways involved are related to the modulation of neurotransmitter release and reuptake.
Comparison with Similar Compounds
1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine can be compared with other similar compounds such as:
1-benzylpiperazine (BZP): BZP is a central nervous system stimulant with similar effects but is less potent than the compound .
1-methyl-4-benzylpiperazine (MBZP): MBZP is another stimulant with a slightly different structure, leading to variations in its pharmacological effects.
1-(3-chlorophenyl)piperazine (mCPP): mCPP is widely used in research and has similar stimulant properties but differs in its specific receptor interactions.
Properties
IUPAC Name |
1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2/c21-20(15-18-7-3-1-4-8-18)17-23-13-11-22(12-14-23)16-19-9-5-2-6-10-19/h1-10,15H,11-14,16-17H2/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDRLFYDSKMCK-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C/C(=C/C3=CC=CC=C3)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)
![(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2-fluorobenzoate](/img/structure/B5701980.png)
![6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL BENZOATE](/img/structure/B5701988.png)

![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5701999.png)
![ethyl {2-[(benzylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5702018.png)
![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester](/img/structure/B5702021.png)




![2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-ETHOXY-1H-1,3-BENZODIAZOLE](/img/structure/B5702060.png)


